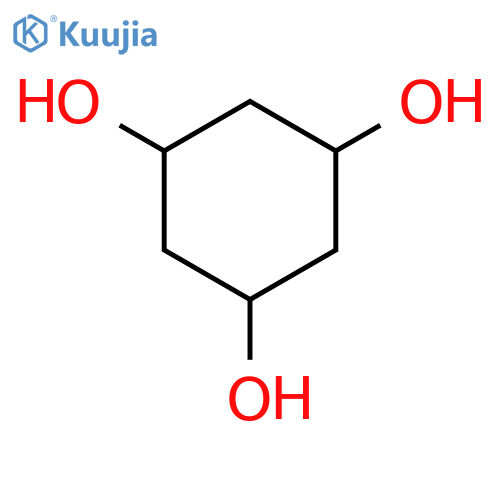Cas no 2041-15-8 (Cyclohexane-1,3,5-triol)

Cyclohexane-1,3,5-triol structure
商品名:Cyclohexane-1,3,5-triol
Cyclohexane-1,3,5-triol 化学的及び物理的性質
名前と識別子
-
- Cyclohexane-1,3,5-triol
- Phloroglucitol
- 1,3,5-Cyclohexanetriol (cis- and trans- mixture)
- 1,3,5-Cyclohexanetriol
- cis 1,3,5-trihydroxycyclohexane
- cis-1,3,5-cyclohexanetriol
- cis-cyclohexane-1,3,5-triol
- cycloxehane-1,3,5-triol
- Hexahydrophloroglucinol
- Phloroglucite
- cis-1,3,5-Trihydroxycyclohexane
- Cis-1,3-5-trihydroxycyclohexane
- FSDSKERRNURGGO-UHFFFAOYSA-N
- (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetriol
- (1s,3s,5s)-cyclohexane-1,3,5-triol
- cis-Phloroglucitol
- trans-1,3,5-Trihydroxycyclohexane
- NSC25143
- 1,5-Cyclohexanetriol
- FSDSKERRNURG
- A879637
- InChI=1/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2
- AC-10138
- rel-(1s,3s,5s)-Cyclohexane-1,3,5-triol
- SCHEMBL19307787
- DTXSID00942577
- C1051
- 1
- SCHEMBL36515
- FSDSKERRNURGGO-UHFFFAOYSA-
- FS-4315
- 13314-30-2
- NSC-25143
- A-Trihydroxycyclohexane
- C2275
- Phloroglucitol; Cyclohexane-1,3,5-triol
- FT-0764724
- cis,cis-Cyclohexane-1,3,5-triol
- MFCD00043062
- T70973
- AT20064
- FT-0694305
- SB83876
- A,5
- AKOS015960662
- 50409-12-6
- A871571
- AKOS015960232
- cyclohexane-1, 3, 5-triol
- 2041-15-8
- CAA04115
- AKOS006276376
- cis,cis-1,3,5-Cyclohexanetriol
- MFCD00070580
- SCHEMBL19645307
- A,3
- AC-11889
- CS-0453039
- AC-11888
- SCHEMBL1672698
- 1-(4-phenyl-1h-imidazol-2-yl)cyclohexanamine
- SY055154
- I(2)-Phloroglucit
- XH0864
- DB-027679
-
- MDL: MFCD00070580
- インチ: 1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2
- InChIKey: FSDSKERRNURGGO-UHFFFAOYSA-N
- ほほえんだ: O([H])C1([H])C([H])([H])C([H])(C([H])([H])C([H])(C1([H])[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 132.07900
- どういたいしつりょう: 132.079
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 63.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 60.7
じっけんとくせい
- 密度みつど: 1,2 g/cm3
- ゆうかいてん: 108-111 °C(lit.)
- ふってん: 144 °C
- フラッシュポイント: 47°C
- 屈折率: 1.374
- PSA: 60.69000
- LogP: -0.74700
Cyclohexane-1,3,5-triol セキュリティ情報
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36/37/39
- リスク用語:R36/37/38
Cyclohexane-1,3,5-triol 税関データ
- 税関コード:2906199090
- 税関データ:
中国税関コード:
2906199090概要:
290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
Cyclohexane-1,3,5-triol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1051-5G |
1,3,5-Cyclohexanetriol (cis- and trans- mixture) |
2041-15-8 | >95.0%(GC) | 5g |
¥845.00 | 2023-06-14 | |
| TRC | C997843-100mg |
Cyclohexane-1,3,5-triol |
2041-15-8 | 100mg |
$81.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X67265-5g |
1,3,5-Cyclohexanetriol |
2041-15-8 | ≥95%, | 5g |
¥758.0 | 2023-09-05 | |
| Cooke Chemical | A2560112-25G |
1,3,5-Cyclohexanetriol (<i>cis</i>- and <i>trans</i>- mixture) |
2041-15-8 | >95.0%(GC) | 25g |
RMB 1992.00 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GE556-5g |
Cyclohexane-1,3,5-triol |
2041-15-8 | 95.0%(GC) | 5g |
¥878.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GE556-1g |
Cyclohexane-1,3,5-triol |
2041-15-8 | 95.0%(GC) | 1g |
¥328.0 | 2023-09-02 | |
| 1PlusChem | 1P003DWW-5g |
Cyclohexane-1,3,5-triol |
2041-15-8 | >95.0%(GC) | 5g |
$98.00 | 2025-02-19 | |
| Ambeed | A128132-1g |
Cyclohexane-1,3,5-triol |
2041-15-8 | 98% | 1g |
$53.0 | 2024-08-03 | |
| A2B Chem LLC | AB57200-1g |
1,3,5-Cyclohexanetriol |
2041-15-8 | 98% | 1g |
$45.00 | 2024-04-20 | |
| A2B Chem LLC | AB57200-5g |
1,3,5-Cyclohexanetriol |
2041-15-8 | >95.0%(GC) | 5g |
$81.00 | 2024-04-20 |
Cyclohexane-1,3,5-triol 関連文献
-
Liang Jian,Hui Zhao,Yuming Dong,Jing Xu,Qinyi Mao,Rong Ji,Zhuying Yan,Chengsi Pan,Guangli Wang,Yongfa Zhu Catal. Sci. Technol. 2022 12 7379
-
2. Diffusion of cyclohexane and cyclopentane derivatives in some polar and non-polar solvents. Effect of intermolecular and intramolecular hydrogen-bonding interactionsToshihiro Tominaga,Shoji Tenma,Hiroshi Watanabe J. Chem. Soc. Faraday Trans. 1996 92 1863
-
3. Molecular recognition and effects of steric and geometric isomerism. Thermodynamic study of non-bonding interactions in aqueous solutions of cycloalkanolsGiuseppina Castronuovo,Vittorio Elia,Filomena Velleca J. Chem. Soc. Faraday Trans. 1996 92 1149
-
Joanna M. Swarbrick,Samuel Cooper,Geert Bultynck,Piers R. J. Gaffney Org. Biomol. Chem. 2009 7 1709
-
5. Solution complexation behaviour of 1,3,5-trioxycyclohexane based ligands and their evaluation as ionophores for Group IA/IIA metal cationsOfer Reany,Stephanie Blair,Ritu Kataky,David Parker J. Chem. Soc. Perkin Trans. 2 2000 623
2041-15-8 (Cyclohexane-1,3,5-triol) 関連製品
- 6995-79-5(trans-1,4-cyclohexanediol)
- 129212-21-1(3,5-Heptanediol,(3S,5S)-)
- 87-89-8(i-Inositol)
- 108-93-0(Cyclohexanol)
- 504-01-8(1,3-Cyclohexanediol)
- 556-48-9(1,4-Cyclohexanediol (Cis/Trans Mixture))
- 625-69-4(2,4-Pentanediol)
- 6917-35-7(Cyclohexane-1,2,3,4,5,6-hexaol)
- 931-71-5(cis-1,4-cyclohexanediol)
- 23433-05-8(1,3-Octanediol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2041-15-8)Cyclohexane-1,3,5-triol

清らかである:99%
はかる:25g
価格 ($):164.0